N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide: is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzyl chloride and 3-(trifluoromethyl)benzenesulfonamide.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3-(trifluoromethyl)benzenesulfonamide reacts with 3-bromo-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., NaOH) can replace the bromine or fluorine atoms.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand or catalyst in certain organic reactions.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development due to its unique structural features.
Biological Probes: Employed in the design of probes for studying biological systems.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine, fluorine, and trifluoromethyl can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromo-4-fluorobenzyl)-4-(trifluoromethyl)benzenesulfonamide
- N-(3-Chloro-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide
- N-(3-Bromo-4-methylbenzyl)-3-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-(3-Bromo-4-fluorobenzyl)-3-(trifluoromethyl)benzenesulfonamide is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF4NO2S/c15-12-6-9(4-5-13(12)16)8-20-23(21,22)11-3-1-2-10(7-11)14(17,18)19/h1-7,20H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEYPDFLUGUIPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC(=C(C=C2)F)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF4NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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